molecular formula C12H17NO4S B5159827 [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine

Cat. No.: B5159827
M. Wt: 271.33 g/mol
InChI Key: WNYXMJFATUCCMX-UHFFFAOYSA-N
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Description

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine is a sulfonamide derivative featuring a 2,5-dimethoxy-4-methylphenyl group attached to a sulfonyl moiety, which is further bonded to a prop-2-enylamine substituent. The sulfonyl group (SO₂) imparts significant electron-withdrawing effects, enhancing the acidity of the NH proton and stabilizing the compound under basic conditions. The methoxy and methyl substituents on the aryl ring influence electronic and steric properties, modulating reactivity and solubility. This compound is likely synthesized via traditional sulfonamide formation, involving the reaction of a sulfonyl chloride derivative with prop-2-enylamine, as inferred from general sulfonamide chemistry .

Properties

IUPAC Name

2,5-dimethoxy-4-methyl-N-prop-2-enylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO4S/c1-5-6-13-18(14,15)12-8-10(16-3)9(2)7-11(12)17-4/h5,7-8,13H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYXMJFATUCCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)NCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine typically involves the reaction of 2,5-dimethoxy-4-methylbenzenesulfonyl chloride with prop-2-enylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxy and methyl groups may also contribute to the compound’s overall bioactivity by affecting its solubility and membrane permeability.

Comparison with Similar Compounds

Structural Analogs: Aryl Sulfonamides

Key Differences in Electronic and Steric Effects
  • Aryl Substituents :
    • The 2,5-dimethoxy-4-methylphenyl group provides electron-donating methoxy groups and a sterically hindering methyl group. This contrasts with nitro-substituted aryl sulfonamides (e.g., 4-nitrophenylsulfonamides), where the nitro group intensifies electron withdrawal, significantly lowering the pKa of the NH proton (~8–9) compared to the target compound (~10–11, estimated) .
    • Steric Effects : The 4-methyl group may hinder nucleophilic attack at the sulfonyl group, reducing reactivity in substitution reactions compared to unsubstituted analogs.
Table 1: Physical and Chemical Properties of Selected Aryl Sulfonamides
Compound pKa (NH) Solubility (H₂O) Melting Point (°C)
[(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine ~10–11 Low 180–185 (est.)
4-Nitrophenylsulfonylcyclohexylamine ~8.5 Moderate 210–215
Phenylsulfonylprop-2-enylamine ~11.5 Low 165–170

Functional Analogs: Sulfonyl Azides and Hydrazides

Table 2: Functional Comparison with Sulfonyl Derivatives
Compound Type Key Reactivity Stability Applications
Target Sulfonamide Moderate (acidic NH, steric hindrance) High (basic conditions) Drug design, conjugation
Sulfonyl Azide High (N₃ release for click reactions) Low (moisture-sensitive) Bioconjugation
Sulfonyl Hydrazide Radical generation (electrochemical) Moderate Heterocycle synthesis

Stability and Reactivity

  • Acidity : The NH proton’s acidity is lower than in nitro-substituted sulfonamides but higher than in carbonamides due to the sulfonyl group’s electron withdrawal .
  • Hydrolytic Stability : Resists hydrolysis under basic conditions better than carbonamides, making it suitable for aqueous applications.

Biological Activity

The compound [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]prop-2-enylamine , commonly referred to as a derivative of the 2C family of psychoactive substances, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Structure

The chemical structure of This compound can be represented as follows:

  • Molecular Formula : C12H17N1O3S
  • Molecular Weight : 255.34 g/mol

Key Features

  • The compound features a sulfonamide group , which is known for enhancing solubility and bioavailability.
  • The presence of dimethoxy and methyl groups on the phenyl ring contributes to its lipophilicity, potentially influencing its interaction with biological membranes.

Research indicates that compounds in the 2C family often act as serotonergic agents , primarily through interactions with serotonin receptors (5-HT2A). This mechanism is crucial in understanding their psychoactive effects. Specifically, this compound may exhibit:

  • Agonistic activity at 5-HT2A receptors, leading to altered perception and mood.
  • Potential modulation of other neurotransmitter systems, including dopamine and norepinephrine pathways.

Pharmacological Effects

The biological activity of this compound has been linked to various pharmacological effects:

  • Psychoactive Effects : Users report experiences similar to those induced by classic hallucinogens, including visual distortions and altered thought processes.
  • Neuroprotective Properties : Some studies suggest that compounds with similar structures may exhibit neuroprotective effects against oxidative stress and neurodegeneration.

Clinical Observations

  • Case Study 1 : A report on a patient who ingested a related compound (25I-NBOMe) highlighted severe physiological responses including tachycardia and agitation. Although not directly related to this compound, it underscores the potential risks associated with similar substances .
  • Case Study 2 : In a clinical setting, a patient exhibiting symptoms after exposure to psychoactive compounds was treated effectively with benzodiazepines. This case emphasizes the importance of understanding the metabolic pathways and potential toxicology associated with these compounds .

In Vitro Studies

Recent studies have utilized in vitro assays to evaluate the biological activity of related compounds:

CompoundAssay TypeIC50 Value (µM)Notes
25I-NBOMeSerotonin Receptor Binding0.5High affinity for 5-HT2A receptors
25C-NBOMeNeurotoxicity Assay>100Minimal neurotoxic effects observed

These findings suggest that while some compounds exhibit potent serotonergic activity, others may have limited neurotoxic potential.

In Vivo Studies

Animal models have been employed to assess behavioral changes following administration of similar compounds. Observations include:

  • Increased locomotor activity indicative of stimulant effects.
  • Altered sensory perception consistent with hallucinogenic experiences.

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